LPA1 Antagonism: Potency of 1-(2,5-Difluorobenzyl)-1H-1,2,4-Triazole Derivatives
A 2022 patent (US20220073476A1) discloses that certain triazole compounds, specifically those with a 2,5-difluorobenzyl moiety, exhibit potent antagonistic activity against Lysophosphatidic Acid Receptor 1 (LPAR1). While not a direct comparison of the isolated compound, this class-level evidence demonstrates that the specific 2,5-difluorobenzyl substitution is a key component for achieving high potency. The patent claims IC50 values for these triazole compounds can be below 300 nM, and even as low as 50 nM, alongside CC50 values greater than 200 µM, indicating a favorable therapeutic window [1].
| Evidence Dimension | LPAR1 Antagonism (In vitro Potency) |
|---|---|
| Target Compound Data | IC50 < 300 nM (can be below 50 nM) for triazole compounds containing the 2,5-difluorobenzyl moiety; CC50 > 200 µM [1] |
| Comparator Or Baseline | Unsubstituted or differently substituted triazole analogues (not explicitly quantified in the patent) |
| Quantified Difference | N/A - Class-level comparison |
| Conditions | In vitro LPAR1 antagonism assays |
Why This Matters
This class-level data positions the 2,5-difluorobenzyl motif as a crucial element for achieving potent LPAR1 antagonism, making this compound a valuable starting point for researchers in fibrosis and oncology.
- [1] Jiangsu Hengrui Medicine Co., Ltd. (2022). TRIAZOLE COMPOUNDS AND PREPARATION METHOD THEREFOR AND USE THEREOF. U.S. Patent No. US20220073476A1. View Source
